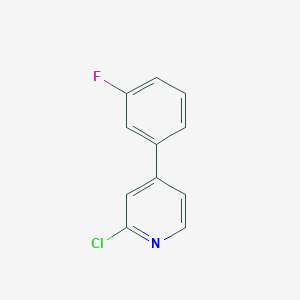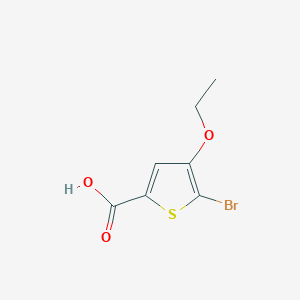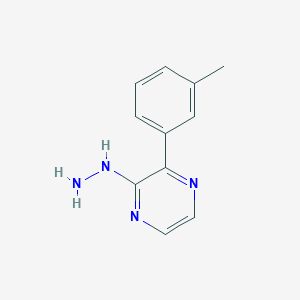
(3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropanesulfonyl chloride with piperidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: The major product would be the corresponding sulfone.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Piperidine derivatives are known for their biological activity, and this compound could be explored for its potential as a drug candidate.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Piperidine-3-carboxylic acid: A simpler analog without the cyclopropanesulfonyl group.
Cyclopropanesulfonyl chloride: A precursor used in the synthesis of the target compound.
Other piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-2-carboxylic acid.
Uniqueness: The presence of the cyclopropanesulfonyl group in (3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid imparts unique chemical properties, such as increased steric hindrance and electronic effects, which can influence its reactivity and biological activity. This makes it distinct from other piperidine derivatives and potentially useful in specialized applications.
Eigenschaften
Molekularformel |
C9H15NO4S |
|---|---|
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
(3R)-1-cyclopropylsulfonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO4S/c11-9(12)7-2-1-5-10(6-7)15(13,14)8-3-4-8/h7-8H,1-6H2,(H,11,12)/t7-/m1/s1 |
InChI-Schlüssel |
VQMFTCLAUIDDFL-SSDOTTSWSA-N |
Isomerische SMILES |
C1C[C@H](CN(C1)S(=O)(=O)C2CC2)C(=O)O |
Kanonische SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


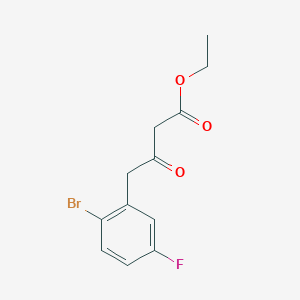
![1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine](/img/structure/B15090710.png)
![1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B15090717.png)
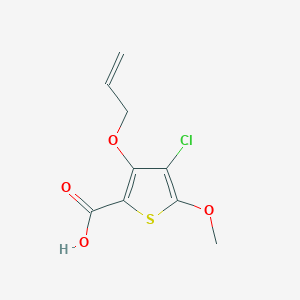
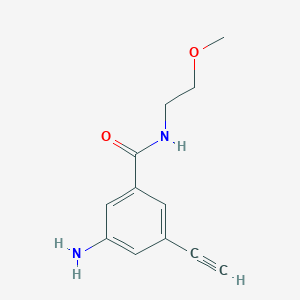
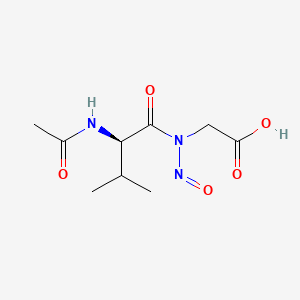
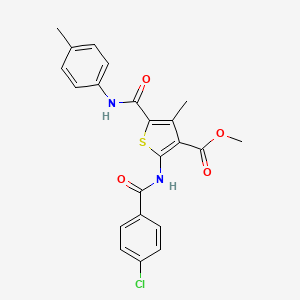
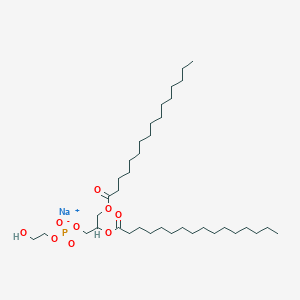
![2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B15090760.png)
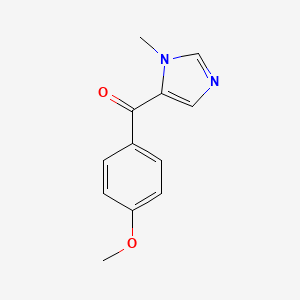
![3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]-](/img/structure/B15090778.png)
